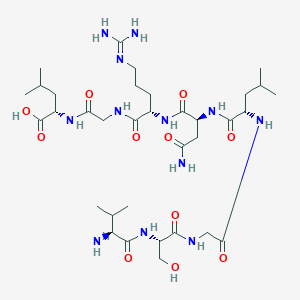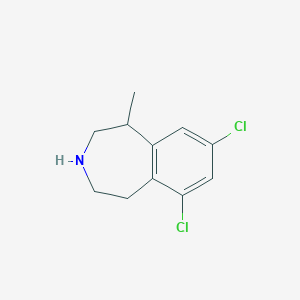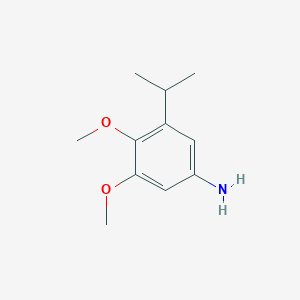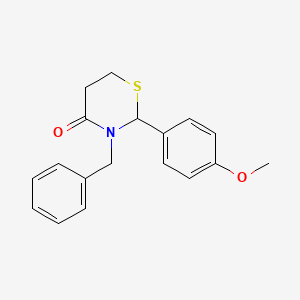
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one typically involves the reaction of benzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the thiazinanone ring. Common catalysts used in this synthesis include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazinanone ring to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. Additionally, its anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)-1,3-thiazinan-4-one: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Benzyl-2-(4-methylphenyl)-1,3-thiazinan-4-one: Similar structure but with a methyl substituent instead of a methoxy group.
Uniqueness
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substituent can enhance the compound’s solubility and potentially its biological activity compared to its analogs .
Propiedades
Número CAS |
823192-02-5 |
|---|---|
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-9-7-15(8-10-16)18-19(17(20)11-12-22-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Clave InChI |
DCGTYFFOFAUYQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(=O)CCS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)

![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

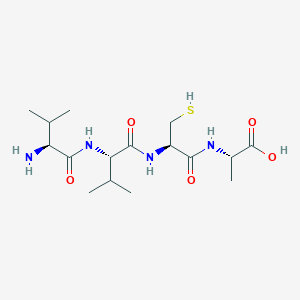

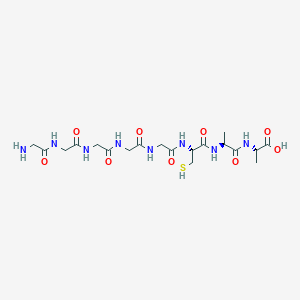
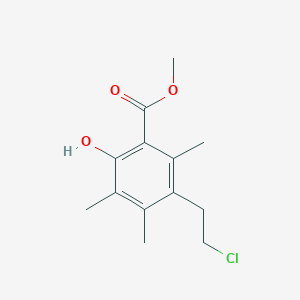

![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
